molecular formula C11H21NO4 B1421222 Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate CAS No. 1032506-51-6

Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate

Cat. No.: B1421222
CAS No.: 1032506-51-6
M. Wt: 231.29 g/mol
InChI Key: OWCUZDDUVCLVIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate has a wide range of applications in scientific research:

Safety and Hazards

The compound is associated with several hazard statements, including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

Biochemical Analysis

Biochemical Properties

Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. This compound interacts with various enzymes and proteins, facilitating the formation of peptide bonds and other biochemical transformations. For instance, it is used as a substrate in enzymatic reactions involving proteases and peptidases, which catalyze the hydrolysis of peptide bonds . The nature of these interactions is primarily based on the compound’s ability to form stable intermediates with the active sites of these enzymes, thereby enhancing the efficiency of the reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, leading to changes in the levels of key metabolites . Additionally, this compound can alter cell signaling pathways by interacting with specific receptors and enzymes, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules, such as enzymes and receptors. This compound can act as an enzyme inhibitor or activator, depending on the specific context of the reaction . For instance, it may inhibit the activity of certain proteases by binding to their active sites, thereby preventing the hydrolysis of peptide bonds. Conversely, it can also activate other enzymes by stabilizing their active conformations, leading to enhanced catalytic activity.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can change over time. This includes its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the specific experimental conditions. For example, prolonged exposure to this compound may lead to changes in gene expression and metabolic activity, which can have significant implications for cellular health and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, such as enzyme inhibition and disruption of metabolic pathways . Threshold effects have been observed in studies, where a certain dosage level leads to a significant change in the compound’s impact on cellular and physiological processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . For example, it may enhance the activity of enzymes involved in amino acid metabolism, leading to increased production of specific metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . For instance, it may be transported into cells via amino acid transporters and subsequently distributed to various organelles, where it exerts its biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect metabolic processes and energy production. The precise subcellular localization of this compound is crucial for understanding its role in cellular function and biochemical reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate involves its interaction with specific molecular targets and pathways. The Boc group protects the amino functionality during chemical reactions, allowing for selective modifications. Upon removal of the Boc group, the free amine can participate in further reactions, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(tert-butoxy)carbonyl]amino-3-hydroxy-3-phenylpropanoate
  • Methyl 3-[(tert-butoxy)carbonyl]amino-2-methylpropanoate
  • Methyl 3-[(tert-butoxy)carbonyl]amino-4-methylpentanoate

Uniqueness

Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate is unique due to its specific structure, which allows for selective protection and deprotection of the amino group. This makes it particularly useful in multi-step organic synthesis and pharmaceutical research .

Properties

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-6-8(7-9(13)15-5)12-10(14)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCUZDDUVCLVIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.